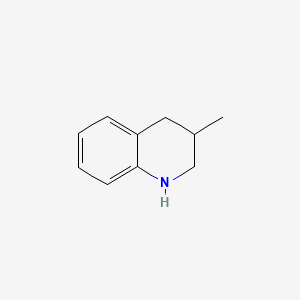

3-Methyl-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMGUAGCNSWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942867 | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-20-6 | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline: Pathways, Mechanisms, and Protocols

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] The introduction of a methyl group at the C3 position creates a chiral center, making the enantioselective synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline a topic of significant interest for drug development professionals. This technical guide provides an in-depth exploration of the core synthetic pathways to this valuable molecule. We will dissect the mechanistic underpinnings, compare the strategic advantages, and provide detailed experimental protocols for three primary approaches: the direct catalytic hydrogenation of 3-methylquinoline, an elegant domino synthesis via reductive cyclization of an acyclic precursor, and modern asymmetric strategies to achieve high enantiopurity. This document is intended for researchers, chemists, and scientists in the pharmaceutical industry seeking a comprehensive understanding of the synthesis of this important heterocyclic building block.

Introduction: The this compound Scaffold

The tetrahydroquinoline motif is a cornerstone of heterocyclic chemistry, largely due to its ubiquitous presence in bioactive molecules.[2][3] Its rigid, bicyclic structure serves as an excellent foundation for positioning functional groups in three-dimensional space to interact with biological targets. The 3-methyl derivative introduces a stereocenter, which is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The primary synthetic challenges in accessing this compound are twofold:

-

Selective Reduction: When starting from an aromatic precursor like 3-methylquinoline, the pyridine ring must be selectively reduced without over-reducing the benzene ring. This requires careful selection of catalysts and reaction conditions.

-

Stereocontrol: For applications in drug development, achieving high enantiomeric excess (ee) is critical. This necessitates the use of asymmetric synthesis strategies, which add a layer of complexity and cost but are essential for producing single-enantiomer products.

This guide will address these challenges by detailing robust and field-proven synthetic methodologies.

Pathway 1: Catalytic Hydrogenation of 3-Methylquinoline

The most direct and atom-economical approach to synthesizing this compound is the catalytic hydrogenation of commercially available 3-methylquinoline. This method involves the reduction of the nitrogen-containing heterocyclic ring while preserving the aromaticity of the benzene ring.

Mechanistic Rationale and Catalyst Selection

Catalytic hydrogenation of quinolines typically proceeds via a heterogeneous or homogeneous mechanism. In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, such as platinum, palladium, or nickel.[4] The choice of catalyst is crucial for selectivity.

-

Platinum (e.g., PtO₂, Adams' catalyst): Highly active and often used for the hydrogenation of aromatic systems. It can effect the reduction of quinoline to tetrahydroquinoline, typically in an acidic solvent like acetic acid which protonates the nitrogen, activating the ring towards reduction.[4]

-

Palladium (e.g., Pd/C): A widely used and often more selective catalyst. It can hydrogenate the pyridine ring of quinoline under milder conditions than those required to reduce the benzene ring, making it a good choice for this transformation.[3]

-

Homogeneous Catalysts (e.g., Iridium or Rhodium complexes): These catalysts offer high activity and selectivity under mild conditions.[5] Cyclometalated Iridium(III) complexes, for example, have shown high efficacy in the reduction of N-heterocycles at ambient temperature and pressure.[5] The mechanism often involves an "outer-sphere" pathway where protonation of the nitrogen atom precedes hydride transfer from the metal complex.[5]

The causality behind using an acidic medium is that protonation of the quinoline nitrogen reduces its aromatic character, making the heterocyclic ring more susceptible to hydrogenation than the electron-rich benzene ring.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

This protocol is a representative procedure for the reduction of a quinoline derivative.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methylquinoline (1.0 eq.).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Palladium on Carbon (Pd/C, 5 mol%).

-

Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid (approx. 0.1 M concentration).

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography or distillation.

Data Summary: Typical Conditions for Quinoline Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield | Reference |

| 5% Pd/C | Ethanol | 25-50 | 4 | High | [3] |

| PtO₂ (Adams') | Acetic Acid | 25 | 3-4 | High | [4] |

| 5% Pt/C | Ethanol | 25 | 4 | High | [3] |

| Cp*Ir(N^C)Cl | Dichloromethane | 25 | 1 | >95% | [5] |

Workflow Diagram: Catalytic Hydrogenation

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. researchgate.net [researchgate.net]

"3-Methyl-1,2,3,4-tetrahydroquinoline" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core structure where the pyridine ring has been fully saturated. It belongs to the broader class of tetrahydroquinolines, a molecular scaffold that is ubiquitous in medicinal chemistry and natural products due to its presence in numerous biologically active molecules.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the compound's physicochemical properties, a predictive analysis of its spectroscopic signature, a robust synthesis protocol, and an overview of its chemical reactivity and handling. As a substituted secondary aniline, its properties are dictated by the interplay between the electron-donating amine, the aromatic benzene ring, and the chiral aliphatic portion containing the methyl substituent.

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with the well-characterized parent compound, 1,2,3,4-tetrahydroquinoline.

The structure consists of a bicyclic system with a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-methyl-1,2,3,4-tetrahydroquinoline and (S)-3-methyl-1,2,3,4-tetrahydroquinoline.

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (Parent Compound: 1,2,3,4-Tetrahydroquinoline) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N | C₉H₁₁N[3] |

| Molecular Weight | 147.22 g/mol | 133.19 g/mol [4] |

| Appearance | Colorless to yellow/orange oily liquid (Predicted) | Colorless to yellow oily liquid[2] |

| Boiling Point | Not available | 251 °C[4] |

| Melting Point | Not available | 13-20 °C[2][4] |

| Density | Not available | 1.06 g/cm³[4] |

| Refractive Index | Not available | n20/D 1.59[4] |

Part 2: Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation. In the absence of published spectra for this specific derivative, this section provides an expert-based prediction of its key spectral features, grounded in the analysis of its parent compound and similarly substituted analogs.[5]

2.1: ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chiral center and resulting diastereotopic protons.

-

Aromatic Region (δ 6.5-7.1 ppm): Four protons on the benzene ring will appear in this region. The proton para to the nitrogen (at C6) and the proton ortho (at C8) will likely be the most shielded due to the electron-donating effect of the amine. They will present as complex multiplets or doublets/triplets depending on coupling.

-

N-H Proton (δ ~3.5-4.5 ppm): A single, likely broad proton signal corresponding to the secondary amine. Its chemical shift can be highly variable depending on solvent and concentration.

-

Aliphatic Protons (δ 1.0-3.5 ppm):

-

C2 Protons (CH₂): The two protons at the C2 position are diastereotopic due to the adjacent C3 chiral center. They will appear as two separate multiplets, likely around δ 3.0-3.4 ppm.

-

C4 Protons (CH₂): These benzylic protons will be deshielded by the aromatic ring and will likely appear as a multiplet around δ 2.7-2.9 ppm.

-

C3 Proton (CH): This proton, attached to the chiral center, will be a complex multiplet around δ 2.0-2.3 ppm, coupled to the protons at C2, C4, and the methyl group.

-

-

Methyl Protons (δ ~1.1 ppm): The methyl group at C3 will appear as a doublet, coupled to the single proton at C3.

2.2: ¹³C NMR Spectroscopy

A total of 10 distinct carbon signals are expected.

-

Aromatic Carbons (δ ~114-145 ppm): Six signals will be present. The C4a and C8a carbons, where the rings are fused, will be in this range. The carbons ortho and para to the nitrogen (C5, C7, C8a) will be more shielded (lower ppm) than the meta carbons (C6, C4a).

-

Aliphatic Carbons (δ ~20-50 ppm):

-

C2 Carbon: Approximately δ 45-50 ppm.

-

C4 Carbon: Approximately δ 25-30 ppm.

-

C3 Carbon: Approximately δ 30-35 ppm.

-

Methyl Carbon: The most shielded carbon, expected around δ 15-20 ppm.

-

2.3: Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A sharp, medium-intensity peak around 3350-3450 cm⁻¹ .

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ .

-

C=C Aromatic Stretch: Several medium-to-sharp peaks in the 1450-1600 cm⁻¹ region.

2.4: Mass Spectrometry

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 147 .

-

Key Fragments: The primary fragmentation pathway would likely involve the loss of the methyl group (CH₃•), resulting in a strong peak at m/z = 132 (M-15). Another significant fragmentation would be a retro-Diels-Alder-type cleavage or benzylic cleavage, leading to further fragmentation of the saturated ring.

Part 3: Synthesis and Purification

The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 3-methylquinoline. This reaction reduces the pyridine portion of the quinoline ring system while leaving the benzene ring intact.

3.1: Principle Synthetic Route: Catalytic Hydrogenation

This process involves the heterogeneous catalytic reduction of the C=N and C=C bonds in the pyridine ring of the 3-methylquinoline precursor.[2]

-

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (5% or 10% Pd/C) is a highly effective and standard catalyst for the hydrogenation of N-heterocycles.[1] It provides a surface for the reaction to occur with high efficiency and can be easily removed by filtration.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the reagent that performs the reduction. The pressure is increased to improve reaction rate and ensure complete conversion.

-

Solvent: An inert solvent like ethanol or ethyl acetate is used to dissolve the starting material and facilitate its interaction with the solid catalyst.

-

Temperature: Moderate heat is often applied to increase the reaction kinetics, though some hydrogenations can proceed at room temperature.

-

3.2: Conceptual Experimental Protocol

-

Reactor Setup: A pressure-resistant reaction vessel (e.g., a Parr hydrogenator) is charged with 3-methylquinoline (1.0 eq) and a suitable solvent such as ethanol (approx. 0.1 M concentration).

-

Catalyst Addition: 5% Palladium on carbon (Pd/C) is carefully added to the mixture (typically 1-5 mol% relative to the substrate). The vessel is sealed.

-

Inerting: The atmosphere in the vessel is purged and replaced with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen, which can be a safety hazard and can poison the catalyst.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). The reaction may be gently heated (e.g., 40-60 °C) to facilitate the reaction.

-

Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. It can also be checked for completion by thin-layer chromatography (TLC) or GC-MS analysis of a small aliquot.

-

Workup: Once complete, the reaction is cooled to room temperature and the hydrogen pressure is carefully vented. The inert atmosphere is restored.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The Celite pad is washed with additional solvent to recover all the product.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. If necessary, the resulting oil can be purified by vacuum distillation or column chromatography on silica gel.

3.3: Workflow for Synthesis and Purification```dot

Caption: Key reactive sites on the this compound scaffold.

4.2: Potential Applications

While specific applications for the 3-methyl derivative are not widely documented, the tetrahydroquinoline core is a privileged scaffold in drug discovery. [4]Its rigid, three-dimensional structure is ideal for binding to enzyme active sites and receptors. Derivatives of tetrahydroquinoline have been investigated for a wide range of biological activities, and this compound serves as a valuable building block for creating more complex molecules in pharmaceutical research. [2][4]

Part 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the same precautions as its parent compound, 1,2,3,4-tetrahydroquinoline, which is classified as hazardous. [2][6]

-

Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. [2][6]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [6]

-

Conclusion

This compound is a chiral heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on its structure. Its synthesis is straightforward via the catalytic hydrogenation of 3-methylquinoline, and its reactivity is characterized by the nucleophilic secondary amine and the activated aromatic ring. Due to the known hazards of the parent compound, it must be handled with appropriate care and engineering controls. This guide provides a foundational understanding for scientists looking to utilize this versatile molecule in their research endeavors.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Methyl-1,2,3,4-tetrahydroquinoline. While direct experimental data for this specific molecule is limited, this document synthesizes fundamental principles of stereochemistry, conformational analysis of analogous heterocyclic systems, and computational modeling approaches to present a detailed theoretical framework. The guide explores the stereochemical implications of the methyl substituent, the predicted conformational equilibrium of the saturated heterocyclic ring, and the potential influence of these factors on the molecule's biological activity. Furthermore, it outlines established synthetic routes for the tetrahydroquinoline scaffold and proposes experimental and computational workflows for the definitive characterization of this compound's three-dimensional structure. This document serves as a valuable resource for researchers interested in the structure-activity relationships of substituted tetrahydroquinolines and as a roadmap for future investigations into this specific molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Derivatives of THQ have been shown to exhibit a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.[2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The introduction of substituents onto the THQ core, such as a methyl group at the 3-position, can have a profound impact on its molecular geometry and, consequently, its therapeutic potential.

This guide focuses specifically on this compound, a chiral derivative of the THQ family. A thorough understanding of its molecular structure and conformational dynamics is paramount for the rational design of novel therapeutic agents. This document will delve into the stereochemical features of this molecule and provide a detailed analysis of its likely conformational preferences, drawing upon established principles and data from closely related systems.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a benzene ring fused to a six-membered saturated heterocyclic ring containing a nitrogen atom. The presence of a methyl group at the C3 position introduces a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-3-Methyl-1,2,3,4-tetrahydroquinoline and (S)-3-Methyl-1,2,3,4-tetrahydroquinoline.

The saturated heterocyclic ring is not planar and adopts a non-planar conformation to minimize ring strain. The geometry of this ring and the orientation of the methyl substituent are the central themes of the conformational analysis discussed in the subsequent sections.

Conformational Analysis: A Theoretical Framework

The saturated ring of tetrahydroquinoline can, in principle, adopt several conformations, including the half-chair, boat, and sofa forms.[3] For most six-membered saturated rings, the chair or half-chair conformation is the most stable due to the minimization of torsional and steric strain.[4] In the case of this compound, the heterocyclic ring is expected to exist predominantly in a half-chair conformation.

The introduction of the methyl group at the C3 position leads to two possible diastereomeric chair-like conformers for each enantiomer: one with the methyl group in an axial orientation and one with it in an equatorial orientation.

References

3-Methyl-1,2,3,4-tetrahydroquinoline: A Scrutiny of its Biological Potential

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, prominently featured in a multitude of natural products and synthetic compounds of significant pharmacological relevance.[1] Its structural rigidity and the synthetic accessibility of its derivatives have made it a focal point in medicinal chemistry. This guide delves into the specific biological activities associated with 3-Methyl-1,2,3,4-tetrahydroquinoline, a key analog within this class. As a Senior Application Scientist, the ensuing discussion is framed to provide not only a comprehensive overview of its known bioactivities but also to elucidate the experimental rationale and methodologies crucial for its investigation. We will explore its synthesis, antifungal properties, and emerging evidence for its neuroprotective and antioxidant potential, offering a technical resource for scientists engaged in the discovery and development of novel therapeutics.

Synthesis of the this compound Core

The strategic synthesis of the 3-methyl-tetrahydroquinoline scaffold is pivotal for accessing this compound and its derivatives for biological evaluation. Among the various synthetic strategies, the Povarov reaction, a formal aza-Diels-Alder reaction, stands out as a highly efficient method for constructing the tetrahydroquinoline ring system.[2]

The Povarov Reaction: A Mechanistic Overview

The three-component Povarov reaction involves the condensation of an aniline, an aldehyde, and an activated alkene to diastereoselectively form the tetrahydroquinoline core. The reaction is typically catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism proceeds through the initial formation of an imine from the aniline and aldehyde. The acid catalyst then activates the imine, facilitating a stepwise process involving a Mannich-type reaction with the electron-rich alkene, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to close the ring.

Caption: Generalized workflow of the Povarov reaction for tetrahydroquinoline synthesis.

Experimental Protocol: Three-Component Povarov Reaction

This protocol is a representative example for the synthesis of a 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative, which can be subsequently de-benzylated if required.[2]

-

Imine Formation (in situ): In a round-bottom flask, dissolve N-benzylaniline (1.0 eq) and formaldehyde (1.1 eq, 37% in methanol) in anhydrous acetonitrile. Stir the mixture for 10 minutes at room temperature.

-

Catalyst Addition: Add a solution of aqueous HCl (1.1 eq, 2N) in acetonitrile. Stir for an additional 20 minutes. The formation of the iminium ion is crucial for the subsequent cycloaddition.

-

Cycloaddition: Add the dienophile, such as trans-anethole (1.1 eq), to the reaction mixture. Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

The this compound scaffold has been implicated in several biological activities, most notably antifungal, with emerging interest in its neuroprotective and antioxidant roles.

Antifungal Activity

While data on the unsubstituted this compound is limited, a study on a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives has demonstrated significant antifungal properties, particularly against dermatophytes.[3][4] This provides a strong rationale for investigating the antifungal potential of the core structure and its other derivatives.

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution: The removal of an N-benzyl group in the synthesized derivatives led to a significant improvement in antifungal activity.[4] This suggests that a free secondary amine at the N1 position may be beneficial for interaction with the fungal target.

-

Aryl Substitution at C4: The introduction of a hydroxyl group on the 4-aryl substituent also enhanced the antifungal potency.[4] This highlights the importance of this position for tuning the biological activity.

Quantitative Antifungal Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a particularly active derivative, 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.[3][4]

| Fungal Strain | MIC (µg/mL) |

| Microsporum gypseum | 31.25 |

| Trichophyton rubrum | 62.5 |

| Trichophyton mentagrophytes | 62.5 |

Table 1: Antifungal activity of a 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative.

Proposed Mechanism of Action:

While the exact mechanism for these specific compounds is not fully elucidated, many antifungal agents targeting dermatophytes interfere with ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5] Some N-alkylated perhydroquinoline analogs have been identified as inhibitors of Δ8,7-isomerase in the ergosterol pathway.[6] Further investigation is warranted to determine if 3-methyl-tetrahydroquinoline derivatives share this mechanism.

Neuroprotective Potential

The neuroprotective effects of tetrahydroquinoline derivatives are an area of growing interest. A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[7][8] Although this is a more substituted analog, it points to the potential of the core tetrahydroquinoline scaffold in mitigating neurodegeneration. Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, has also been investigated for its neuroprotective activities.[9]

Potential Mechanisms of Neuroprotection:

-

Antioxidant Activity: As discussed in the next section, the ability to scavenge reactive oxygen species (ROS) is a key mechanism for neuroprotection, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[8]

-

Anti-apoptotic Effects: Inhibition of apoptotic pathways, such as the caspase cascade, can prevent programmed cell death of neurons.[8]

Antioxidant Activity

Mechanism of Antioxidant Action:

The primary mechanism is believed to be hydrogen atom transfer (HAT) from the nitrogen atom of the tetrahydroquinoline ring to neutralize free radicals. The stability of the resulting nitrogen-centered radical is a key determinant of the antioxidant efficiency.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following are detailed, self-validating protocols for key assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

-

Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column. In the first column, add 200 µL of the compound stock solution.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

-

Controls: Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24 to 72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Neuroprotection Assay (Corticosterone-induced injury in PC12 cells)

This assay models stress-induced neuronal damage and is used to screen for neuroprotective agents.

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Injury: Add corticosterone (e.g., 400 µM final concentration) to all wells except the control group to induce neurotoxicity.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group. An increase in cell viability in the compound-treated groups compared to the corticosterone-only group indicates a neuroprotective effect.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and reliable method to determine the free radical scavenging capacity of a compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Include a control (methanol without the compound) and a blank (methanol only).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound represents a molecule of considerable interest within the broader, biologically active class of tetrahydroquinolines. The existing evidence strongly supports its potential as a scaffold for the development of novel antifungal agents, with clear structure-activity relationships emerging from studies of its derivatives. While direct, quantitative evidence for its neuroprotective and antioxidant activities is still nascent, the promising results from structurally related compounds provide a compelling rationale for further investigation.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific MIC values of the parent this compound against a broad panel of fungal pathogens.

-

Mechanistic Studies: Elucidating the precise mechanism of antifungal action, including its potential effects on ergosterol biosynthesis.

-

In-depth Neuroprotective and Antioxidant Profiling: Quantifying its neuroprotective effects in various in vitro and in vivo models and determining its antioxidant capacity through a range of assays.

-

Library Synthesis and SAR Expansion: Synthesizing and evaluating a focused library of derivatives to further explore the structure-activity relationships for each of its potential biological activities.

This technical guide provides a foundational understanding of the synthesis and potential biological activities of this compound, offering both a summary of current knowledge and a roadmap for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. Design, synthesis, and antifungal activities in vitro of novel tetrahydroisoquinoline compounds based on the structure of lanosterol 14alpha-demethylase (CYP51) of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline Derivatives and Analogs

Introduction: The Significance of the 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-HIV properties.[1][4][6][7] The introduction of a methyl group at the 3-position creates a chiral center, opening avenues for stereospecific interactions with biological targets and offering opportunities for the development of highly selective therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its analogs, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.

Strategic Approaches to the this compound Core

The synthesis of the this compound scaffold can be broadly categorized into two main approaches:

-

Construction of a Substituted Quinoline followed by Reduction: This is a widely used and versatile strategy that involves first assembling the aromatic quinoline ring with the desired methyl group at the 3-position. Subsequent reduction of the heterocyclic ring then yields the target tetrahydroquinoline. Several classical name reactions are employed for the initial quinoline synthesis.

-

Direct Cyclization to the Tetrahydroquinoline Ring: These methods construct the saturated heterocyclic ring in a single cascade or domino reaction, often from acyclic precursors. These approaches can offer greater efficiency and stereocontrol.

This guide will delve into the key methodologies within these two strategic pillars, providing mechanistic insights and detailed experimental protocols.

Part 1: Synthesis via Quinoline Precursors and Subsequent Reduction

This two-step approach is a robust and well-established route to 3-methyl-1,2,3,4-tetrahydroquinolines. The choice of the initial quinoline synthesis method is critical as it dictates the substitution pattern of the final product.

Classical Quinoline Syntheses for 3-Methylquinoline Precursors

Several named reactions in organic chemistry provide access to the quinoline core. For the synthesis of 3-methylquinolines, the following are particularly relevant:

-

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[8][9][10] To obtain a 3-methylquinoline, crotonaldehyde (but-2-enal) is a suitable α,β-unsaturated aldehyde. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids.

-

Causality of Experimental Choices: The use of a strong acid is essential to protonate the carbonyl group of the α,β-unsaturated aldehyde, activating it for nucleophilic attack by the aniline. The acid also catalyzes the subsequent cyclization and dehydration steps. An oxidizing agent is often required to aromatize the dihydroquinoline intermediate to the final quinoline product.

-

-

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[1][11][12][13] For the synthesis of a 3-methylquinoline derivative, an unsymmetrical β-diketone with a methyl group adjacent to one of the carbonyls would be required.

-

Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, affords the quinoline.

-

-

Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15][16][17][18] To generate a 3-methylquinoline, one could react a 2-aminobenzaldehyde with propanal.

-

Self-Validating System: The reaction conditions (acidic or basic catalysis) are chosen to facilitate both the initial aldol-type condensation and the subsequent cyclizing dehydration. The formation of the stable aromatic quinoline ring is the thermodynamic driving force for the reaction.

-

The general workflow for these classical syntheses followed by reduction is depicted below:

Caption: General workflow for the synthesis of 3-methyl-THQ.

Catalytic Hydrogenation of 3-Methylquinoline

Once the 3-methylquinoline precursor is synthesized and purified, the final step is the reduction of the quinoline ring to the corresponding tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.[3][19][20][21][22][23]

-

Expertise in Catalyst Selection: The choice of catalyst is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of quinolines. Other catalysts such as platinum oxide (Adams' catalyst) and Raney nickel can also be employed. The catalyst loading and reaction conditions (temperature, pressure) are optimized to ensure complete reduction of the pyridine ring while leaving the benzene ring intact.

-

Trustworthiness of the Protocol: The progress of the hydrogenation is monitored by the uptake of hydrogen gas and can be confirmed by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylquinoline

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a solution of 3-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully withdrawn to check for the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Data Summary: Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Reference |

| 10% Pd/C | Ethanol | 25-50 | 50-100 | >90 | General |

| PtO₂ | Acetic Acid | 25 | 50 | >90 | General |

| Raney Ni | Ethanol | 50-80 | 100-500 | Variable | General |

Part 2: Direct Synthesis of the this compound Core

Direct cyclization methods offer a more atom-economical and often stereoselective approach to the 3-methyl-tetrahydroquinoline scaffold. These methods typically involve intramolecular reactions of suitably functionalized acyclic precursors.

Reductive Amination and Cyclization

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds.[24][25][26][27] In the context of 3-methyl-tetrahydroquinoline synthesis, an intramolecular reductive amination of a precursor containing both an amino group and a carbonyl group can lead to the formation of the heterocyclic ring.

-

Causality in Precursor Design: A suitable precursor would be a substituted aniline with a side chain containing a ketone or aldehyde. The position of the carbonyl group relative to the amino group determines the ring size and substitution pattern of the product. For a 3-methyl-tetrahydroquinoline, a precursor such as an N-protected 2-(3-oxobutyl)aniline could be employed.

-

Mechanism of Reductive Cyclization: The reaction proceeds via the initial formation of an intramolecular imine or enamine, which is then reduced in situ. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group.

Caption: Workflow for intramolecular reductive amination.

Experimental Protocol: Intramolecular Reductive Amination

This is a general protocol that would need to be adapted based on the specific precursor.

-

Reaction Setup: Dissolve the acyclic amino-ketone precursor (1.0 eq) in a suitable solvent like methanol or acetonitrile.

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the cyclic iminium ion intermediate.

-

Reduction: To this solution, add a mild reducing agent such as sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

-

Monitoring: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Asymmetric Approaches to Chiral 3-Methyl-1,2,3,4-tetrahydroquinolines

The presence of a stereocenter at the C3 position makes the development of asymmetric syntheses highly desirable. Several strategies have been explored to achieve enantioselective synthesis of 3-substituted tetrahydroquinolines.

-

Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a 3-methyl-3,4-dihydroquinoline or a related prochiral precursor. This approach can provide direct access to enantioenriched 3-methyl-tetrahydroquinolines.[28][29]

-

Chiral Auxiliary-Mediated Cyclizations: A chiral auxiliary can be attached to the acyclic precursor to direct the stereochemical outcome of the cyclization reaction. After the formation of the tetrahydroquinoline ring, the auxiliary is cleaved to yield the chiral product.

-

Organocatalytic Aza-Michael Additions: The conjugate addition of anilines to α,β-unsaturated carbonyl compounds, catalyzed by a chiral organocatalyst, can be a powerful method to establish the stereocenter at the 3-position in an acyclic precursor, which is then cyclized to the tetrahydroquinoline.[2]

Data Summary: Asymmetric Synthesis Strategies

| Method | Chiral Source | Key Transformation | Typical Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Chiral Metal Catalyst | Reduction of C=C or C=N bond | High (>90% ee) | [28] |

| Chiral Auxiliary | Covalently attached chiral group | Diastereoselective cyclization | High (>90% de) | General |

| Organocatalysis | Chiral Amine/Acid | Enantioselective aza-Michael addition | Variable (up to 99% ee) | [2] |

Conclusion and Future Perspectives

The synthesis of this compound derivatives and analogs is a rich and evolving field of organic chemistry. The classical approach of constructing a substituted quinoline followed by reduction remains a reliable and versatile strategy. However, the development of direct, atom-economical, and asymmetric methods for the synthesis of this important scaffold is a key area of ongoing research. Advances in catalysis, particularly in the areas of asymmetric hydrogenation and organocatalysis, are expected to provide even more efficient and selective routes to these valuable compounds, further empowering their exploration in medicinal chemistry and drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel this compound-based molecules with therapeutic potential.

References

- 1. iipseries.org [iipseries.org]

- 2. Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions [spiral.imperial.ac.uk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Friedlaender Synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 21. rsc.org [rsc.org]

- 22. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. repository.gatech.edu [repository.gatech.edu]

- 24. Reductive amination - Wikipedia [en.wikipedia.org]

- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. jocpr.com [jocpr.com]

- 28. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Enantioselective Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Advanced Drug Discovery

Foreword: The Significance of Chirality in 3-Methyl-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-allergic properties.[1] The introduction of a methyl group at the C3 position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. As is often the case in medicinal chemistry, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance for the development of safe and efficacious therapeutics. This guide provides an in-depth exploration of the state-of-the-art methodologies for the enantioselective synthesis of this compound, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis.

Chapter 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral compounds.[2] In the context of this compound synthesis, this typically involves the asymmetric reduction of a prochiral 3-methyl-quinoline or 3-methyl-1,2-dihydroquinoline precursor.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly those featuring chiral phosphine ligands, have emerged as powerful catalysts for the asymmetric hydrogenation of N-heteroarenes.[2][3] The general mechanism involves the activation of molecular hydrogen by the iridium center to form a chiral iridium-hydride species, which then delivers the hydride to the substrate in a stereocontrolled manner.

A plausible synthetic route to enantiomerically enriched this compound via iridium catalysis would involve the asymmetric hydrogenation of 3-methylquinoline. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the Josiphos family have shown considerable success in related transformations.[2][4]

Experimental Protocol: Hypothetical Iridium-Catalyzed Asymmetric Hydrogenation of 3-Methylquinoline

-

Pre-catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (0.5 mol%) and the chosen chiral phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (1.1 mol%) in a degassed solvent such as toluene or dioxane is stirred for 30 minutes to form the active catalyst.

-

Hydrogenation: The 3-methylquinoline substrate (1.0 mmol) is dissolved in the reaction solvent and added to the pre-formed catalyst solution in a high-pressure autoclave.

-

Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., 60 °C) for a set duration (e.g., 24 hours).

-

Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

| Catalyst System | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (R,S)-JosiPhos | Quinolines | Toluene | 50 | 60 | >95 | >90 | Adapted from[2] |

| Ir-complex | Quinoxalines | Toluene/Dioxane | - | - | up to 93 | up to 98 | [3] |

Diagram 1: Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of 3-methylquinoline.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts, often in conjunction with chiral diamine ligands, are also effective for the asymmetric transfer hydrogenation of related N-heterocyclic compounds.[2] While direct hydrogenation with H₂ is common, transfer hydrogenation using hydrogen donors like formic acid or isopropanol offers a milder alternative.

Chapter 2: Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, have proven to be particularly effective in activating substrates for nucleophilic attack.[5][6]

A prominent organocatalytic strategy for synthesizing substituted tetrahydroquinolines is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction.[5] For the synthesis of this compound, a plausible approach would be the reaction of an aniline with an appropriate dienophile, catalyzed by a chiral phosphoric acid.

Diagram 2: General Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis

Caption: A generalized workflow for the organocatalytic synthesis and analysis of chiral tetrahydroquinolines.

Chapter 3: Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[7][8] Enzymes, such as ene-reductases (EREDs) and imine reductases (IREDs), can be employed in cascade reactions to produce chiral amines with high enantiomeric excess.[9]

A chemo-enzymatic cascade for the synthesis of chiral this compound could be envisioned starting from a suitable precursor.[9] For instance, an enzymatic reduction could be followed by a chemical cyclization step. The use of whole-cell biocatalysts or isolated enzymes can be tailored to the specific transformation.

Experimental Protocol: Chemo-enzymatic Synthesis of Chiral 3-Substituted Tetrahydroquinolines (Adapted from[9])

-

Enzymatic Reduction: A reaction mixture containing the α,β-unsaturated substrate (e.g., a cinnamic aldehyde derivative), a glucose regeneration system (glucose and glucose dehydrogenase), NADP+, and the appropriate ene-reductase (e.g., OYE1) in a buffered solution is incubated at a controlled temperature and pH.

-

Reductive Amination: The resulting saturated aldehyde is then subjected to a reductive amination step. This can be achieved either chemically (e.g., using an amine and a reducing agent like NaBH₄) or enzymatically with an imine reductase.

-

Cyclization and Deprotection: The final steps involve intramolecular cyclization, which can be palladium-catalyzed, followed by the removal of any protecting groups to yield the desired 3-substituted tetrahydroquinoline.[9]

Table 2: Comparison of Synthetic Strategies for Enantioselective THQ Synthesis

| Strategy | Catalyst/Enzyme | Advantages | Disadvantages |

| Metal Catalysis | Iridium, Rhodium, Copper complexes | High efficiency, broad substrate scope | Potential metal contamination, cost of ligands |

| Organocatalysis | Chiral Phosphoric Acids, Thioureas | Metal-free, milder conditions | Can require higher catalyst loadings |

| Biocatalysis | Ene-reductases, Imine reductases | High enantioselectivity, green chemistry | Substrate scope can be limited, requires optimization of biological conditions |

Chapter 4: Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess is crucial for any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11]

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly employed for the separation of a wide range of chiral compounds, including tetrahydroisoquinoline alkaloids.[10]

Experimental Protocol: Chiral HPLC Analysis of this compound

-

Instrumentation: An HPLC system equipped with a UV detector is used.[10]

-

Column: A chiral column, such as a Daicel CHIRALPAK® series column, is selected.[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Analysis: A dilute solution of the synthesized this compound is injected onto the column. The retention times of the two enantiomers are recorded, and the peak areas are used to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a field rich with opportunities for innovation. While transition-metal catalysis offers robust and efficient methods, the development of more sustainable organocatalytic and biocatalytic approaches is a continuing trend. Future research will likely focus on the discovery of novel catalysts with broader substrate scope and higher turnover numbers, as well as the engineering of enzymes with tailored specificities. The integration of these methodologies into multi-step syntheses and flow chemistry platforms will undoubtedly accelerate the discovery and development of novel chiral therapeutics based on the this compound scaffold.

References

- 1. Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions [spiral.imperial.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. ftb.com.hr [ftb.com.hr]

- 8. air.unimi.it [air.unimi.it]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Understanding the reaction mechanisms associated with its synthesis and functionalization is paramount for the rational design of novel therapeutic agents. This guide provides a comprehensive exploration of the core reaction mechanisms involved in the synthesis of the this compound scaffold and its subsequent chemical transformations. We will delve into the intricacies of classical quinoline syntheses, the nuances of stereoselective reduction, and the mechanistic pathways of key functionalization reactions, including dehydrogenation, N-alkylation, and electrophilic substitution. This document is intended to serve as an in-depth resource, blending established chemical principles with contemporary catalytic methods to empower researchers in their synthetic endeavors.

Synthesis of the this compound Core

The construction of the this compound skeleton is typically achieved through a two-stage process: the initial synthesis of a substituted quinoline followed by the reduction of the heterocyclic ring. Several classical name reactions can be employed for the initial quinoline synthesis, with the Doebner-von Miller reaction being particularly relevant for accessing the requisite substitution pattern.

The Doebner-von Miller Reaction: A Gateway to Substituted Quinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] To obtain a precursor for this compound, aniline can be reacted with crotonaldehyde. This reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by Lewis acids such as tin tetrachloride.[1]

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. However, a generally accepted pathway involves the following key steps:

-

Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the corresponding quinoline. An oxidizing agent, which can be another molecule of the α,β-unsaturated carbonyl compound or an external oxidant, is required for this step.

Diagram: Doebner-von Miller Reaction Mechanism for 2-Methylquinoline Synthesis

Caption: Mechanism of 2-Methylquinoline synthesis via the Doebner-von Miller reaction.

Reduction of 2-Methylquinoline to this compound

The reduction of the quinoline ring to a tetrahydroquinoline is a critical step. This transformation can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. The choice of reducing agent and conditions can influence the stereochemical outcome at the C2 and C3 positions.

Catalytic Hydrogenation:

This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure.

Transfer Hydrogenation:

An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as Hantzsch ester or isopropanol, is used in the presence of a suitable catalyst.[2] Boronic acid-catalyzed transfer hydrogenation has emerged as a mild and efficient method for the reduction of quinolines to tetrahydroquinolines.[3][4]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation of Quinoline

This one-pot tandem reaction involves the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation.[3][5]

| Reagent/Component | Amount |

| Substituted quinoline | 0.5 mmol, 1.0 equiv |

| Aldehyde or ketone | 0.5 mmol, 1.0 equiv |

| Hantzsch ester | 1.75 mmol, 3.5 equiv |

| 3-Trifluoromethylphenylboronic acid | 0.125 mmol, 25 mol% |

| 1,2-Dichloroethane (DCE) | 2 mL |

Procedure:

-

To a 15 mL reaction tube, add the substituted quinoline, aldehyde or ketone, Hantzsch ester, and 3-trifluoromethylphenylboronic acid.[5]

-

Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[5]

-

Seal the reaction tube and place it in a preheated oil bath at 60 °C.[5]

-

Stir the reaction mixture for 12 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.[5]

Reaction Mechanisms of this compound

The this compound scaffold is amenable to a variety of chemical transformations that allow for further molecular diversification. Key reactions include dehydrogenation to the corresponding quinoline, N-alkylation to introduce substituents on the nitrogen atom, and electrophilic substitution on the aromatic ring.

Dehydrogenation (Aromatization)

The oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines is a fundamental transformation. This process, also known as dehydrogenation or aromatization, is driven by the formation of a stable aromatic system. A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Mechanism with o-Quinone-Based Catalysts:

A modular catalytic system utilizing an o-quinone catalyst in conjunction with a cocatalyst can efficiently dehydrogenate tetrahydroquinolines under mild conditions, often using ambient air as the oxidant.[6][7][8]

The proposed mechanism involves:

-

Hemiaminal Formation: The secondary amine of the tetrahydroquinoline adds to one of the carbonyl groups of the o-quinone catalyst to form a hemiaminal intermediate.

-

Elimination: This intermediate then undergoes an elimination reaction to form an iminium ion and the reduced form of the quinone catalyst (a catechol).

-

Tautomerization and Oxidation: The iminium ion tautomerizes to an enamine, which is then further oxidized to the quinoline product. The reduced catalyst is re-oxidized by the cocatalyst and ultimately by molecular oxygen, regenerating the active o-quinone catalyst.

Diagram: Catalytic Dehydrogenation of Tetrahydroquinoline

Caption: Catalytic cycle for the dehydrogenation of a tetrahydroquinoline.

| Catalyst System | Oxidant | Temperature | Yield (%) | Reference |

| [Ru(phd)₃]²⁺ / Co(salophen) | Air | Room Temp. | up to 93 | [8] |

| NiO/Graphene | O₂ | 100 °C | High | [9] |

| CuCl₂/O₂ | O₂ | 40 °C | Moderate to High | [10] |

N-Alkylation

The nitrogen atom of the tetrahydroquinoline ring is a nucleophilic center and can readily undergo alkylation reactions. This is a crucial transformation for introducing various side chains that can modulate the biological activity of the molecule.

Reductive Amination:

As previously mentioned in the context of synthesis, reductive amination is a powerful one-pot method for N-alkylation.[3][5] This approach involves the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent.

Mechanism of Reductive Amination:

-

Imine/Iminium Ion Formation: The secondary amine of the tetrahydroquinoline reacts with the carbonyl group of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion.

-

Reduction: The iminium ion is then reduced by a suitable reducing agent, such as a Hantzsch ester or sodium borohydride, to yield the N-alkylated tetrahydroquinoline.

Diagram: N-Alkylation via Reductive Amination

Caption: General mechanism for N-alkylation via reductive amination.

Electrophilic Substitution

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The directing effect of the substituents on the ring will determine the position of substitution.

While specific examples for this compound are not abundant in the initial search, the general principles of electrophilic aromatic substitution apply. Treatment of a related 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with a strong base like lithium diisopropylamide (LDA) followed by an electrophile leads to substitution at the 3-position.[11][12] For the tetrahydroquinoline itself, electrophilic substitution on the aromatic ring is expected to occur primarily at the positions ortho and para to the activating amino group.

General Mechanism:

-

Generation of Electrophile: A strong electrophile is generated in situ.

-

Nucleophilic Attack: The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Conclusion

The reaction mechanisms associated with this compound are rooted in fundamental principles of organic chemistry, yet their application in modern synthetic strategies continues to evolve. From the classic Doebner-von Miller synthesis to contemporary catalytic methods for dehydrogenation and N-alkylation, a deep understanding of these mechanistic pathways is indispensable for the medicinal chemist. The ability to rationally design and execute synthetic routes to novel analogs of this important scaffold is predicated on the knowledge of the underlying electron-pushing formalism and the interplay of reagents and catalysts. This guide has provided a foundational overview of these core mechanisms, aiming to equip researchers with the insights necessary to innovate in the field of drug discovery and development.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline (CAS No. 20668-20-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the experimental methodologies required to ascertain these properties, offering a framework for characterization when published data is sparse. We will explore core physicochemical constants, detailed spectroscopic analysis, and step-by-step protocols for determining key physical parameters, ensuring a blend of theoretical understanding and practical laboratory application.

Introduction and Molecular Structure

This compound is a heterocyclic organic compound featuring a quinoline core structure in which the pyridine ring has been fully hydrogenated. A methyl group substituent at the 3-position of the saturated ring introduces a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers. Its structure, a fusion of a benzene ring and a substituted piperidine ring, makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Understanding the physical properties of this molecule is paramount for its application, governing aspects such as solubility, reaction kinetics, purification strategies, and formulation. While this specific isomer is less documented than others, its properties can be reliably determined through standard analytical techniques, which this guide will detail.

Molecular Identifiers:

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its behavior in a laboratory setting. For this compound, some properties are cataloged while others must be inferred from its structural analogues or determined experimentally.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a colorless to pale yellow liquid or oil. | Based on the properties of the parent compound, 1,2,3,4-tetrahydroquinoline, and other methyl isomers.[5] |

| Boiling Point | 117 °C at 15 Torr (2000 Pa) | [1] |

| Density | 0.9931 g/cm³ (Predicted) | [1] |

| pKa | 5.13 ± 0.40 (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). | The polar N-H group allows for some aqueous solubility, while the large carbocyclic structure ensures solubility in organic media. |

| Storage | 2-8°C, protected from light, under an inert atmosphere. | [1][4] |

Experimental Determination of Physical Properties

For novel or sparsely characterized compounds, direct measurement of physical properties is a cornerstone of research. The following protocols outline robust methods for determining boiling point and density, crucial for both identification and process design.

Boiling Point Determination by Thiele Tube Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a micro-scale technique ideal for research settings where sample quantity may be limited.[6][7] It provides uniform heating via convection currents in a mineral oil bath, ensuring accurate temperature measurement at the moment of boiling.[8]

Protocol:

-